5-(2-Methylcyclopropyl)furan-2-carbaldehyde
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Overview
Description
5-(2-Methylcyclopropyl)furan-2-carbaldehyde is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It is characterized by a furan ring substituted with a 2-methylcyclopropyl group and an aldehyde functional group at the 2-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde typically involves the cyclopropanation of a suitable furan derivative followed by formylation. One common method includes the reaction of 2-methylcyclopropyl bromide with furan in the presence of a strong base to form the cyclopropyl-furan intermediate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylcyclopropyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: 5-(2-Methylcyclopropyl)furan-2-carboxylic acid.
Reduction: 5-(2-Methylcyclopropyl)furan-2-methanol.
Substitution: 5-(2-Methylcyclopropyl)-3-bromofuran-2-carbaldehyde or 5-(2-Methylcyclopropyl)-3-nitrofuran-2-carbaldehyde.
Scientific Research Applications
5-(2-Methylcyclopropyl)furan-2-carbaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor for the synthesis of potential pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The furan ring can engage in aromatic substitution reactions, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylcyclopropyl)furan-2-carboxylic acid
- 5-(2-Methylcyclopropyl)furan-2-methanol
- 5-(2-Methylcyclopropyl)-3-bromofuran-2-carbaldehyde
- 5-(2-Methylcyclopropyl)-3-nitrofuran-2-carbaldehyde
Uniqueness
5-(2-Methylcyclopropyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. The presence of the 2-methylcyclopropyl group influences the compound’s steric and electronic characteristics, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(2-methylcyclopropyl)furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-8(6)9-3-2-7(5-10)11-9/h2-3,5-6,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPNYFEWORKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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